molecular formula C10H13N3O6 B12156350 N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine

Cat. No.: B12156350
M. Wt: 271.23 g/mol
InChI Key: VXCRQHWRQCYSRV-UHFFFAOYSA-N
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Description

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine is a hybrid molecule comprising a glycylglycine dipeptide backbone linked via a propanoyl group to a 3-hydroxy-1,2-oxazol-5-yl heterocyclic ring. The glycylglycine moiety introduces two amide bonds, increasing polarity and solubility compared to simpler oxazole derivatives.

Properties

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

2-[[2-[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H13N3O6/c14-7(2-1-6-3-8(15)13-19-6)11-4-9(16)12-5-10(17)18/h3H,1-2,4-5H2,(H,11,14)(H,12,16)(H,13,15)(H,17,18)

InChI Key

VXCRQHWRQCYSRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxypropanoyl chloride and an amine derivative.

    Coupling with Glycylglycine: The oxazole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the oxazole ring can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of saturated heterocyclic rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dipeptide backbone may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Hydrogen Bonding and Crystallographic Considerations

Software such as SHELXL () and ORTEP-3 () are critical for analyzing these interactions. In contrast, isoxaben’s lipophilic groups favor van der Waals interactions, as observed in cellulose inhibitor studies (). Graph set analysis () could further differentiate hydrogen-bonding patterns between these compounds.

Biological Activity

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C10H13N3O6
  • Molecular Weight : Approximately 271.2267 g/mol
  • Structural Features : The compound features an oxazole ring and a dipeptide backbone consisting of glycylglycine, which may enhance its biological properties due to increased stability and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving precursors such as 3-hydroxypropanoyl chloride.
  • Coupling with Glycylglycine : The oxazole derivative is coupled with glycylglycine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Preliminary studies indicate that the oxazole ring contributes to these effects, potentially through interactions with bacterial enzymes or membranes. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions. The mechanism is thought to involve the modulation of inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The oxazole ring can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors in biological systems, influencing various signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a promising potential for developing new antimicrobial agents based on this structure.
  • Inflammatory Response Modulation : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its role as a therapeutic agent in inflammatory diseases.

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